

# The Rise and Fall of AZD1940: A Peripherally Selective Cannabinoid Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery, Preclinical Development, and Clinical Evaluation of a Novel Analgesic Candidate

#### **Abstract**

**AZD1940**, also known as ART-2713 or NEO-1940, emerged from AstraZeneca's drug discovery program as a promising non-central nervous system (CNS) penetrating cannabinoid receptor agonist for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the history and development of **AZD1940**, from its initial discovery and promising preclinical profile to its ultimate discontinuation following disappointing clinical trial results. We will delve into its mechanism of action, summarize the key quantitative data from preclinical and clinical studies, and provide detailed experimental methodologies for the pivotal assays and models employed in its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the challenges of translating preclinical efficacy to clinical success, particularly in the complex field of cannabinoid pharmacology.

# Introduction: The Quest for Peripherally-Restricted Cannabinoid Analgesics

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has long been a target for the development of novel analgesics.[1] CB1 receptors are highly expressed in the CNS and mediate the psychoactive effects of cannabinoids, while also playing a



significant role in pain modulation.[1] CB2 receptors are primarily found in immune cells and are involved in inflammatory processes.[1] The therapeutic potential of targeting these receptors for pain relief has been hampered by the undesirable CNS side effects associated with direct CB1 receptor agonists. This led to a focused effort in the pharmaceutical industry to develop peripherally selective cannabinoid agonists – compounds that could elicit analgesic effects in the peripheral nervous system without crossing the blood-brain barrier and causing psychoactivity. **AZD1940** was a key candidate in this endeavor.

### **Discovery and Development History**

Developed by AstraZeneca, **AZD1940** is a potent, orally active, full agonist at both human CB1 and CB2 receptors.[1] Preclinical studies in rodent models of inflammatory and neuropathic pain demonstrated robust analgesic effects.[1][2] Furthermore, these studies suggested low brain uptake of the compound at analgesic doses in both rats and primates, fueling optimism for its clinical development as a peripherally-restricted analgesic.[2][3]

However, the transition from preclinical promise to clinical reality proved challenging. Phase 2 clinical trials in humans for post-operative dental pain and capsaicin-induced pain failed to demonstrate significant analgesic efficacy compared to placebo.[4][5] Paradoxically, despite its intended peripheral action, dose-dependent and centrally-mediated side effects, such as dizziness, sedation, and nausea, were observed.[3][4] This combination of a lack of efficacy and unexpected CNS effects ultimately led to the discontinuation of the clinical development of **AZD1940**.

#### **Mechanism of Action**

**AZD1940** is a high-affinity agonist for both CB1 and CB2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway for both CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[3]



## Signaling Pathway of AZD1940 at CB1 and CB2 Receptors



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of AZD1940 at CB1 and CB2 receptors.

### **Quantitative Data**

**Table 1: In Vitro Binding Affinity of AZD1940** 

| Receptor | Species | Assay Type             | pKi  | Ki (nM) | Reference |
|----------|---------|------------------------|------|---------|-----------|
| CB1      | Human   | Radioligand<br>Binding | 7.93 | 11.7    | [1]       |
| CB2      | Human   | Radioligand<br>Binding | 9.06 | 0.87    | [1]       |

Note: Detailed functional activity data (e.g., EC50, Emax) and preclinical pharmacokinetic data are not readily available in the public domain.



**Table 2: Overview of Key Human Clinical Trials** 

| Trial<br>Identifier | Phase | Condition                         | Doses                                | Key<br>Findings                                                                                | Reference |
|---------------------|-------|-----------------------------------|--------------------------------------|------------------------------------------------------------------------------------------------|-----------|
| NCT0065949<br>0     | 2     | Post-<br>operative<br>dental pain | 800 μg single<br>dose                | No significant difference in pain relief compared to placebo.                                  | [4][6]    |
| Not<br>registered   | 2     | Capsaicin-<br>induced pain        | 400 μg and<br>800 μg single<br>doses | No significant attenuation of pain or hyperalgesia. Dosedependent CNS side effects observed.   | [3][7]    |
| NCT0068978<br>0     | 1     | Chronic low<br>back pain          | Multiple<br>ascending<br>doses       | Study focused on safety, tolerability, and pharmacokin etics. Results not published in detail. | [8]       |

## **Experimental Protocols**

While the specific, proprietary protocols used by AstraZeneca are not publicly available, the following sections describe the standard methodologies for the key experiments conducted during the development of **AZD1940**.

### **In Vitro Receptor Binding Assays**



Objective: To determine the binding affinity (Ki) of AZD1940 for CB1 and CB2 receptors.

General Protocol (Radioligand Competition Binding):

- Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue (for CB1).
- Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) is used.
- Radioligand: A radiolabeled cannabinoid ligand with high affinity for the target receptor (e.g., [3H]CP-55,940) is used at a concentration near its Kd.
- Competition: Increasing concentrations of unlabeled AZD1940 are incubated with the cell membranes and the radioligand.
- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of AZD1940 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

#### In Vivo Pain Models

Objective: To evaluate the analgesic efficacy of **AZD1940** in animal models of pain.

General Protocol (Neuropathic Pain - e.g., Chronic Constriction Injury Model in Rats):

 Model Induction: Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic gut sutures to induce a neuropathic pain state.



- Behavioral Assessment: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.
- Drug Administration: **AZD1940** is administered orally at various doses.
- Data Collection: Paw withdrawal thresholds are measured at multiple time points after drug administration.
- Data Analysis: The reversal of allodynia is calculated as a percentage of the maximum possible effect.

General Protocol (Inflammatory Pain - e.g., Complete Freund's Adjuvant (CFA) Model in Rats):

- Model Induction: CFA is injected into the plantar surface of a rat's hind paw to induce localized inflammation and hyperalgesia.
- Behavioral Assessment: Thermal hyperalgesia (increased sensitivity to a noxious heat stimulus) is assessed using a plantar test apparatus. The paw withdrawal latency is measured.
- Drug Administration: AZD1940 is administered orally at various doses.
- Data Collection: Paw withdrawal latencies are measured at multiple time points after drug administration.
- Data Analysis: The increase in paw withdrawal latency (analgesic effect) is determined.

#### **Human Experimental Pain Models**

Objective: To assess the analgesic efficacy of **AZD1940** in controlled pain models in healthy volunteers.

Protocol (Capsaicin-Induced Pain and Hyperalgesia):[7][9]

Subject Population: Healthy male volunteers.



- Drug Administration: Single oral doses of AZD1940 (e.g., 400 μg and 800 μg) or placebo are administered in a double-blind, crossover design.
- Pain Induction: Intradermal injection of capsaicin is used to induce ongoing pain and primary hyperalgesia. Topical application of capsaicin cream is used to induce secondary hyperalgesia.
- Pain Assessment:
  - Ongoing pain intensity is rated on a Visual Analogue Scale (VAS).
  - The area of secondary hyperalgesia to light touch is mapped.
  - Heat pain thresholds are determined.
- CNS Effects Assessment: Subjective CNS effects are assessed using Visual Analogue Mood Scales (VAMS) for feelings such as 'high' and 'sedated'.[6]
- Data Analysis: Changes in pain scores, hyperalgesia areas, and VAMS scores are compared between AZD1940 and placebo treatments.

#### **Experimental Workflow Diagrams**





Click to download full resolution via product page

Figure 2: General workflow for a radioligand binding assay.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal Capsaicin Models | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the Mystery of Capsaicin: A Tool to Understand and Treat Pain PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human experimental pain models: A review of standardized methods in drug development
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study protocol: understanding pain after dental procedures, an observational study within the National Dental PBRN PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Fall of AZD1940: A Peripherally Selective Cannabinoid Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#discovery-and-history-of-azd1940]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com